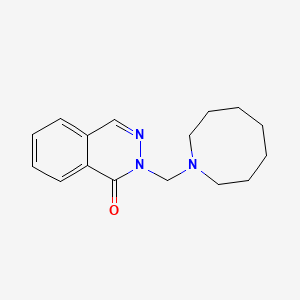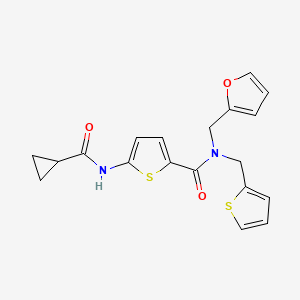![molecular formula C14H23N3O2 B7462941 1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. It has also been suggested that this compound may exert its effects by modulating the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of pain and inflammation. It has also been found to exhibit anti-cancer properties, which make it a potential candidate for the development of anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one in lab experiments is its ability to exhibit various biological and pharmacological activities. This compound has been found to possess anti-inflammatory, analgesic, and anti-cancer properties, which make it a potential candidate for the development of therapeutic agents for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one research. One of the future directions is to explore the potential use of this compound as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another future direction is to explore the potential use of this compound as an anti-cancer drug. Further studies can also be carried out to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one has been carried out using various methods. One of the most commonly used methods is the reaction between N-(2-bromoacetyl)imidazolidin-2-one and 1,2,3,4,5,6,7,8-octahydroisoquinoline in the presence of a base such as potassium carbonate. This method yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological and pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-13(17-8-6-15-14(17)19)10-16-7-5-11-3-1-2-4-12(11)9-16/h11-12H,1-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPICHFBSHCXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)